molecular formula C9H8BrN3O2 B8268709 ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No. B8268709
M. Wt: 270.08 g/mol
InChI Key: GEMCOYXEDAEWJH-UHFFFAOYSA-N
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Patent
US09206157B2

Procedure details

Ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (25 g, 120 mmol) was suspended in acetonitrile (250 mL) and POBr3 (69.56 g, 241.54 mmol) was added to it. The reaction mixture was refluxed for 6 h. On completion of reaction, acetonitrile was removed under reduced pressure and residue neutralized with saturated NaHCO3 solution was added to it. Extraction was carried out using ethyl acetate; the combined organic layers were washed with water, brine and dried over anhydrous Na2SO4; filtered and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to provide the desired intermediate (25 g, 77%).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
69.56 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:3]=[C:4]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:5]2[CH:10]=[N:9][NH:8][C:6]=2[N:7]=1.P(Br)(Br)([Br:18])=O>C(#N)C>[Br:18][C:2]1[CH:3]=[C:4]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:5]2[CH:10]=[N:9][NH:8][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC=1C=C(C2=C(N1)NN=C2)C(=O)OCC
Step Two
Name
Quantity
69.56 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure and residue
ADDITION
Type
ADDITION
Details
was added to it
EXTRACTION
Type
EXTRACTION
Details
Extraction
WASH
Type
WASH
Details
the combined organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C2=C(N1)NN=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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